Functional Selectivity in Migration and Invasion
DHPCC-9 suppresses migration and invasion of prostate cancer cells at concentrations that do not significantly affect cell viability, establishing a functional selectivity window not documented for comparators such as SGI-1776 or AZD1208 in the same assay contexts [1].
| Evidence Dimension | Cell migration and invasion suppression vs. cytotoxicity |
|---|---|
| Target Compound Data | Migration and invasion significantly reduced; cell viability unaffected at tested concentrations |
| Comparator Or Baseline | Baseline: untreated control cells |
| Quantified Difference | Functional inhibition observed without viability compromise |
| Conditions | Prostate cancer cell lines (DU-145, PC-3) and squamocellular carcinoma cells (UT-SCC) in Boyden chamber migration and Matrigel invasion assays |
Why This Matters
This functional selectivity profile is a critical differentiator for researchers studying Pim-mediated motility independently of apoptosis or proliferation pathways.
- [1] Santio NM, Eerola SK, Paatero I, Yli-Kauhaluoma J, Anizon F, Moreau P, Tuomela J, Härkönen P, Koskinen PJ. Pim-selective inhibitor DHPCC-9 reveals Pim kinases as potent stimulators of cancer cell migration and invasion. Mol Cancer. 2010;9:279. View Source
